molecular formula C9H11BrN2O B590522 2-Amino-5-bromo-N,N-dimethylbenzamide CAS No. 139253-79-5

2-Amino-5-bromo-N,N-dimethylbenzamide

Cat. No. B590522
CAS RN: 139253-79-5
M. Wt: 243.104
InChI Key: KKABTZZYSDNSKZ-UHFFFAOYSA-N
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Description

2-Amino-5-bromo-N,N-dimethylbenzamide is a chemical compound with the molecular formula C9H11BrN2O . It has a molecular weight of 243.1 .


Synthesis Analysis

The synthesis of 2-Amino-5-bromo-N,N-dimethylbenzamide can be achieved through electrochemical bromination. In a single-chamber electrolytic cell, platinum as the anode and cathode, dilute sulfuric acid as the supporting electrolyte, 40wt.% hydrobromic acid in H2O as the reactant, 2-amino-N,3-dimethylbenzamide can be highly synthesized into 2-amino-5-bromo-N,3-dimethylbenzamide by the constant-current electrolysis under the voltage from 1.3 V to 2.0 V at room temperature .


Molecular Structure Analysis

The InChI code for 2-Amino-5-bromo-N,N-dimethylbenzamide is 1S/C9H11BrN2O/c1-12(2)9(13)7-5-6(10)3-4-8(7)11/h3-5H,11H2,1-2H3 .


Physical And Chemical Properties Analysis

2-Amino-5-bromo-N,N-dimethylbenzamide is a solid at room temperature . It has a density of 1.5±0.1 g/cm3 . The boiling point is 376.7±32.0 °C at 760 mmHg . The flash point is 181.6±25.1 °C .

Scientific Research Applications

Synthesis of AnthranilicDiamides Insecticide

2-Amino-5-bromo-N,N-dimethylbenzamide is used in the synthesis of AnthranilicDiamides Insecticide . This type of insecticide, such as Cholrantraniliprole and Cyantraniliprole, has a unique mechanism, acting on the ryandines receptor . They are broad-spectrum insecticides with the advantages of being efficient, low toxicity, and environment-friendly .

Synthesis of Essential Intermediates

The compound is used in the synthesis of 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid , an essential intermediate . This intermediate is crucial in the synthesis of Cholrantraniliprole and Cyantraniliprole .

Synthesis of Halogenated and Cyano Derivatives

2-Amino-5-bromo-N,N-dimethylbenzamide is used in the synthesis of 2-amino-5-halogenated-N,3-dimethylbenzamide and 2-amino-5-cyano-N,3-dimethylbenzamide . These compounds are important in the synthesis of Cholrantraniliprole and Cyantraniliprole .

Synthesis of Cholrantraniliprole and Cyantraniliprole

The compound is directly used in the synthesis of Cholrantraniliprole and Cyantraniliprole . These are novel anthranilicdiamides broad-spectrum insecticides developed by DupontCompany .

Non-Linear Optical (NLO) Properties

2-Amino-5-bromo-N,N-dimethylbenzamide is used in the study of Non-Linear Optical (NLO) properties . The NLO response of organic compounds is growing rapidly, due to the ease of synthesis, availability, and low loss .

Synthesis of N-Arylation Derivatives

The compound is used in the N-arylation of 2-aminobenzimidazoles derivatives . This provides a unique tool for the preparation of NLO materials, C-NH (aryl) derivatives of 2-aminobenzimidazoles with protection and without protection of NH2 group .

Hydrogen-Bonding Patterns Study

2-Amino-5-bromo-N,N-dimethylbenzamide is used to study the hydrogen-bonding patterns in the 2-amino-5-bromopyridine benzoic acid (1/1) cocrystal .

Synthesis of Polycyclic Azaarenes

The compound is used in the synthesis of polycyclic azaarenes . These are important compounds with potential applications in various fields.

Safety and Hazards

The safety information for 2-Amino-5-bromo-N,N-dimethylbenzamide indicates that it is a warning substance. The hazard statements include H302-H315-H319-H335. The precautionary statements include P261-P305+P351+P338 .

properties

IUPAC Name

2-amino-5-bromo-N,N-dimethylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrN2O/c1-12(2)9(13)7-5-6(10)3-4-8(7)11/h3-5H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKABTZZYSDNSKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=C(C=CC(=C1)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80679536
Record name 2-Amino-5-bromo-N,N-dimethylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80679536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-5-bromo-N,N-dimethylbenzamide

CAS RN

139253-79-5
Record name 2-Amino-5-bromo-N,N-dimethylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80679536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Into an 15 mL high pressure glass vial (with Teflon screw cap) were added 5-bromoisatoic anhydride (0.401 g, 1.66 mmol), DMAP (20 mg, 0.16 mmol), and dimethyl amine (2 M in THF; 5.0 mL, 10.0 mmol). The vial was sealed and placed in an oil bath at 70° C. for 8 h after which it was concentrated under vacuum. The crude product was dissolved in EtOAc and washed 2× with water followed by brine. The organic phase was dried (Na2SO4), filtered and concentrated to afford 0.428 g of 2-Amino-5-bromo-N,N-dimethyl-benzamide as a pink solid, which was used directly for the next step. 1H-NMR (500 MHz, d6-DMSO) δ=7.19 (dd. J=2.0, 8.5 Hz, 1H), 7.08 (d, J=2.0 Hz, 1H), 6.63 (d, J=8.5 Hz, 1H), 5.31 (br. s, 2H), 2.89 (br. s, 6H). MS: m/z 198/200 [C═O+].
[Compound]
Name
Teflon
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.401 g
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
reactant
Reaction Step Two
Name
Quantity
20 mg
Type
catalyst
Reaction Step Two

Synthesis routes and methods II

Procedure details

A 350 ml round bottomed pressure tube was charged with 5-bromoisatoic anhydride (15.0 g, 62.0 mmol) and 2 M dimethylamine in tetrahydrofuran (90 ml, 180 mmol). The vial was sealed and heated in an oil bath at 60° C. for 1 hour, then concentrated to dryness. The residue was dissolved in dichloromethane (100 ml). The organic layer was washed with saturated, aqueous sodium bicarbonate solution (25 ml), and water (25 ml), then dried over sodium sulfate and concentrated to obtain a yellow powder. The powder was re-crystallized from ether to obtain 11.8 g (78.6%) of 2-amino-5-bromo-N,N-dimethyl-benzamide. 1H-NMR (250 MHz, CDCl3) δ 7.20 (dd, J=8.5, 2.5 Hz, 1H), 7.10 (d, J=2.5 Hz, 1H), 6.65 (d, J=8.7 Hz, 1H), 5.34 (s, 2H), 2.91 (s, 6H); MS: m/z 243.1, 245.1 (M+H+).
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
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90 mL
Type
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